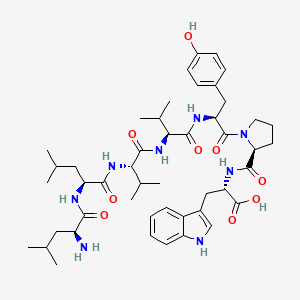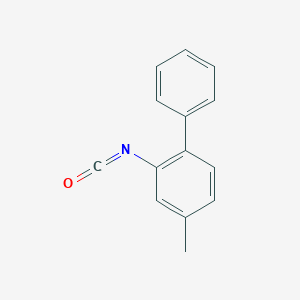
2-Isocyanato-4-methyl-1,1'-biphenyl
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Isocyanato-4-methyl-1,1’-biphenyl is an organic compound with the molecular formula C14H11NO. It is a derivative of biphenyl, where one of the hydrogen atoms is replaced by an isocyanate group (-N=C=O) and another by a methyl group (-CH3). This compound is known for its reactivity and is used in various chemical synthesis processes.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 2-Isocyanato-4-methyl-1,1’-biphenyl can be synthesized through the reaction of 4-methylbiphenyl-2-amine with phosgene (COCl2). The reaction typically occurs in an inert solvent such as toluene or dichloromethane, under controlled temperature conditions to prevent decomposition of the isocyanate group. The reaction can be represented as follows:
4-Methylbiphenyl-2-amine+Phosgene→2-Isocyanato-4-methyl-1,1’-biphenyl+Hydrogen chloride
Industrial Production Methods: In industrial settings, the production of 2-Isocyanato-4-methyl-1,1’-biphenyl involves large-scale reactions using automated systems to handle the toxic and reactive nature of phosgene. The process includes steps for purification and stabilization of the final product to ensure its safe handling and storage.
Analyse Chemischer Reaktionen
Types of Reactions:
Electrophilic Aromatic Substitution: The compound can undergo electrophilic aromatic substitution reactions due to the presence of the aromatic ring. Common reactions include nitration, sulfonation, and halogenation.
Nucleophilic Addition: The isocyanate group can react with nucleophiles such as alcohols, amines, and water to form urethanes, ureas, and carbamic acids, respectively.
Common Reagents and Conditions:
Nitration: Nitric acid (HNO3) and sulfuric acid (H2SO4) at low temperatures.
Halogenation: Chlorine (Cl2) or bromine (Br2) in the presence of a Lewis acid catalyst like iron(III) chloride (FeCl3).
Nucleophilic Addition: Alcohols or amines in the presence of a base such as triethylamine (Et3N).
Major Products:
Nitration: 2-Isocyanato-4-methyl-1,1’-biphenyl-5-nitro.
Halogenation: 2-Isocyanato-4-methyl-1,1’-biphenyl-5-chloro or 2-Isocyanato-4-methyl-1,1’-biphenyl-5-bromo.
Nucleophilic Addition: Corresponding urethanes, ureas, or carbamic acids.
Wissenschaftliche Forschungsanwendungen
2-Isocyanato-4-methyl-1,1’-biphenyl is used in various scientific research applications:
Chemistry: As a building block in the synthesis of more complex organic molecules.
Biology: In the study of enzyme inhibitors and protein modifications.
Medicine: Potential use in the development of pharmaceuticals, particularly in the synthesis of drugs that require isocyanate intermediates.
Industry: Used in the production of polymers, coatings, and adhesives due to its reactivity with nucleophiles.
Wirkmechanismus
The mechanism of action of 2-Isocyanato-4-methyl-1,1’-biphenyl involves the reactivity of the isocyanate group. The isocyanate group can form covalent bonds with nucleophilic sites on proteins, enzymes, or other biological molecules, leading to modifications that can alter their function. This reactivity is exploited in the development of enzyme inhibitors and other bioactive compounds.
Vergleich Mit ähnlichen Verbindungen
2-Isocyanato-1,1’-biphenyl: Lacks the methyl group, making it less sterically hindered.
4-Isocyanato-1,1’-biphenyl: The isocyanate group is positioned differently, affecting its reactivity.
2-Isocyanato-4’-methyl-1,1’-biphenyl: Similar structure but with the methyl group on the opposite ring.
Uniqueness: 2-Isocyanato-4-methyl-1,1’-biphenyl is unique due to the presence of both the isocyanate and methyl groups, which influence its reactivity and steric properties. This makes it a valuable intermediate in organic synthesis and industrial applications.
Eigenschaften
CAS-Nummer |
918434-00-1 |
|---|---|
Molekularformel |
C14H11NO |
Molekulargewicht |
209.24 g/mol |
IUPAC-Name |
2-isocyanato-4-methyl-1-phenylbenzene |
InChI |
InChI=1S/C14H11NO/c1-11-7-8-13(14(9-11)15-10-16)12-5-3-2-4-6-12/h2-9H,1H3 |
InChI-Schlüssel |
AGCYXCUNIPMTLF-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC(=C(C=C1)C2=CC=CC=C2)N=C=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![{2-[(4-Chlorophenyl)methylidene]cyclopropyl}methanol](/img/structure/B14195707.png)
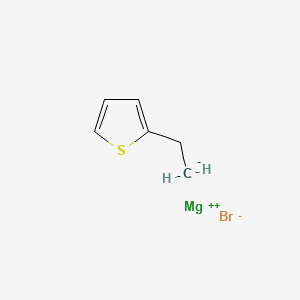

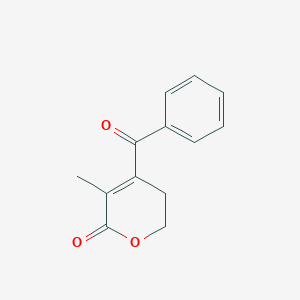
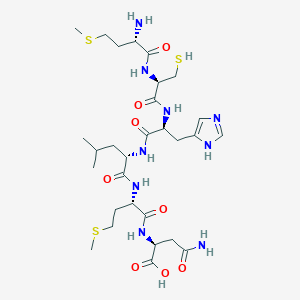

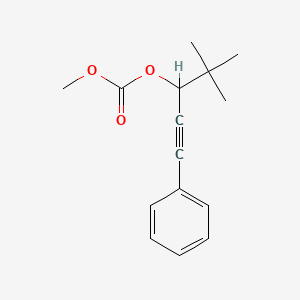
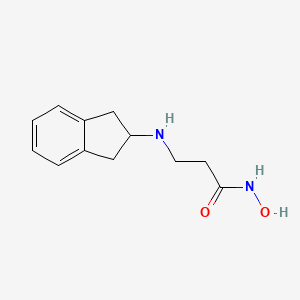
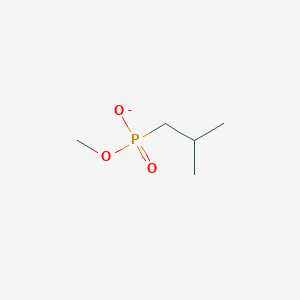
![N-[(2,6-Dimethylpiperidin-1-yl)acetyl]-L-alanine](/img/structure/B14195768.png)
![N-[2-(5-chloro-1-benzothiophen-3-yl)ethyl]-2-(trifluoromethyl)benzamide](/img/structure/B14195772.png)
![(3S)-3-Hydroxy-4-[(2,4,6-trimethylphenyl)methoxy]butanenitrile](/img/structure/B14195773.png)
![4-[5-(Methoxymethyl)-1,2-oxazol-3-yl]benzoic acid](/img/structure/B14195777.png)
